molecular formula C10H15NO2 B3164982 2-(2-Amino-5-methoxyphenyl)propan-2-ol CAS No. 89433-06-7

2-(2-Amino-5-methoxyphenyl)propan-2-ol

Cat. No.: B3164982
CAS No.: 89433-06-7
M. Wt: 181.23 g/mol
InChI Key: YQKQQKUYMHCEKI-UHFFFAOYSA-N
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Description

2-(2-Amino-5-methoxyphenyl)propan-2-ol is an organic compound with the molecular formula C10H15NO2. It is a derivative of phenol and contains both an amino group and a methoxy group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-methoxyphenyl)propan-2-ol typically involves the reaction of 2-amino-5-methoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a metal catalyst, such as palladium on carbon (Pd/C), and hydrogen gas to reduce the aldehyde group to an alcohol. The reaction is conducted under controlled pressure and temperature conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-methoxyphenyl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 2-(2-Amino-5-methoxyphenyl)propan-2-one or 2-(2-Amino-5-methoxyphenyl)propanoic acid.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of substituted phenol derivatives

Scientific Research Applications

2-(2-Amino-5-methoxyphenyl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methoxybenzoic acid: A related compound with similar functional groups but different chemical properties.

    2-Amino-2-methyl-1-propanol: Another compound with an amino and alcohol group but lacking the methoxy group.

    2-Amino-5-methoxyphenol: Similar structure but without the propanol side chain

Uniqueness

2-(2-Amino-5-methoxyphenyl)propan-2-ol is unique due to the presence of both an amino and methoxy group on the benzene ring, along with a propanol side chain. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2-amino-5-methoxyphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-10(2,12)8-6-7(13-3)4-5-9(8)11/h4-6,12H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKQQKUYMHCEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=CC(=C1)OC)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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